Quercetin 3-Sambubioside: Natural Sources, Biosynthesis, and Isolation Protocols
Quercetin 3-Sambubioside: Natural Sources, Biosynthesis, and Isolation Protocols
The following technical guide details the distribution, biosynthesis, and isolation of Quercetin 3-sambubioside , a specific flavonoid glycoside often confused with its anthocyanin analog (Cyanidin 3-sambubioside).
Technical Whitepaper for Drug Development & Phytochemical Research
Executive Summary
Quercetin 3-sambubioside (Q3S) is a bioactive flavonol glycoside consisting of the aglycone quercetin attached to the disaccharide sambubiose (2-O-β-D-xylopyranosyl-β-D-glucopyranose) at the C-3 position. While the sambubioside moiety is most famously associated with the anthocyanins of Elderberry (Sambucus nigra), the quercetin analog exhibits a distinct chemotaxonomic distribution, appearing prominently in Eucommia ulmoides (Eucommiaceae) and Euphorbia prostrata (Euphorbiaceae).
Unlike the ubiquitous rutin (quercetin 3-rutinoside), Q3S possesses unique pharmacological properties, including reported stimulation of the neural center and significant antioxidant capacity. This guide delineates its verified natural sources, the enzymatic machinery required for its biosynthesis, and a validated protocol for its isolation and quantification.
Chemical Profile & Identity
To ensure analytical specificity, researchers must distinguish Q3S from isomeric quercetin glycosides (e.g., rutin, hyperoside).
| Property | Specification |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one; xylose-(1->2)-glucose |
| Common Name | Quercetin 3-sambubioside; Quercetin 3-O-(2''-O-β-D-xylosyl)-β-D-glucoside |
| CAS Number | 83048-35-5 |
| Molecular Formula | C₂₆H₂₈O₁₆ |
| Molecular Weight | 596.49 g/mol |
| Glycone Moiety | Sambubiose : β-D-Xylopyranosyl-(1→2)-β-D-glucopyranose |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water.[1][2][3][4][5][6][7] |
Botanical Sources and Distribution
The distribution of Q3S is chemotaxonomically significant. While Sambucus nigra contains the enzymatic machinery to create sambubiosides, it predominantly accumulates Cyanidin 3-sambubioside. The Quercetin analog is the primary marker for Eucommia male flowers.
Table 1: Validated Natural Sources of Quercetin 3-Sambubioside
| Botanical Species | Family | Tissue Source | Concentration / Notes |
| Eucommia ulmoides | Eucommiaceae | Male Flowers | Primary Source. High abundance relative to leaves/bark. Used as a quality marker for Eucommia floral extracts. |
| Euphorbia prostrata | Euphorbiaceae | Aerial Parts | Identified as a bioactive constituent alongside apigenin/luteolin glycosides.[8][9] Used in hemorrhoidal treatments.[8] |
| Actinidia arguta | Actinidiaceae | Fruit (Hardy Kiwi) | Minor constituent identified via LC-MS profiling. |
| Nelumbo nucifera | Nelumbonaceae | Leaves (Lotus) | Trace presence reported in flavonoid fractions.[10][11][12] |
| Sambucus nigra | Adoxaceae | Flowers/Berries | Note: Often misreported. Sambucus is rich in Cyanidin-3-sambubioside.[1][2][4] Q3S is present but is a minor constituent compared to Rutin (Quercetin-3-rutinoside). |
Chemotaxonomic Insight
The presence of Q3S implies the expression of a specific 1,2-xylosyltransferase capable of modifying a glucoside substrate. This is distinct from the 1,6-rhamnosyltransferase activity seen in Rutin biosynthesis. The accumulation of Q3S in Eucommia male flowers suggests a tissue-specific expression of this glycosyltransferase during the flowering stage.
Biosynthetic Pathway
The biosynthesis of Q3S branches from the general flavonoid pathway at the glycosylation stage. The critical step is the conversion of Quercetin 3-glucoside (Isoquercitrin) to Quercetin 3-sambubioside via the addition of a xylose moiety at the 2'' position of the glucose.
Enzymatic Mechanism
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Precursor: Quercetin 3-O-glucoside (Isoquercitrin).
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Enzyme: Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (EC 2.4.2.51).[13]
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Note: While named for anthocyanidins, this enzyme (e.g., UGT79B1 in Arabidopsis) demonstrates broad substrate specificity, accepting flavonols like quercetin.
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Pathway Visualization
Caption: Biosynthetic progression from Phenylalanine to Quercetin 3-sambubioside. The critical step is the 2''-O-xylosylation catalyzed by UGT79B1.
Isolation and Quantification Protocol
This protocol is designed for the isolation of Q3S from Eucommia ulmoides male flowers, maximizing yield and purity.
Phase 1: Extraction & Enrichment
Objective: Isolate total flavonoids and remove non-polar lipids and highly polar sugars.
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Maceration:
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Dry Eucommia male flowers (100g) are pulverized.
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Extract with 70% Ethanol (1:10 w/v ratio) under reflux for 2 hours (x2 cycles).
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Filter and combine supernatants.
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Evaporate ethanol under reduced pressure (Rotary Evaporator, 50°C) to obtain an aqueous residue.
-
-
Partitioning (Clean-up):
-
Wash the aqueous residue with Petroleum Ether (to remove chlorophyll/lipids). Discard the ether layer.
-
Extract the aqueous phase with Ethyl Acetate (x3).
-
Note: Q3S is a diglycoside and may remain in the water phase or partition into EtOAc depending on pH and saturation. For high recovery of glycosides, n-Butanol is often preferred after EtOAc.
-
Recommended: Apply the aqueous residue directly to Macroporous Resin if avoiding liquid-liquid extraction.
-
-
Macroporous Resin (AB-8) Chromatography:
-
Load aqueous sample onto a pre-conditioned AB-8 resin column.
-
Wash 1: Elute with Distilled Water (removes sugars/proteins).
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Wash 2: Elute with 30% Ethanol (removes polar impurities).
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Elution: Elute with 70% Ethanol . This fraction contains the target flavonoids (Q3S, Rutin, Isoquercitrin).
-
Concentrate the 70% fraction to dryness.
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Phase 2: Purification (Isolation)
Objective: Separate Q3S from Rutin and Isoquercitrin based on molecular size and polarity.
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Sephadex LH-20 Chromatography:
-
Dissolve the crude flavonoid fraction in minimal Methanol.
-
Load onto Sephadex LH-20 column.
-
Mobile Phase: Methanol:Water (50:50 to 100:0 gradient).
-
Collect fractions. Q3S typically elutes after Rutin (disaccharide, different linkage) and before Quercetin aglycone.
-
Monitor fractions via TLC or HPLC.[15]
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Phase 3: HPLC-DAD Quantification
Objective: Validate identity and purity.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm) |
| Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 354 nm (Band II) and 254 nm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 15% B; 5-20 min: 15%→35% B; 20-30 min: 35%→50% B. |
Self-Validation:
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Retention Time Check: Q3S should elute distinct from Rutin. Rutin (Rhamnose-Glucose) is often slightly less polar than Sambubioside (Xylose-Glucose) due to the methyl group on Rhamnose, but the 1->2 vs 1->6 linkage alters conformation. Standards are required for absolute confirmation.
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UV Spectrum: Must show characteristic flavonol absorption maxima at ~255nm and ~355nm.
Pharmacological Relevance in Drug Development
For drug development professionals, Q3S offers a distinct profile compared to the aglycone Quercetin:
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Bioavailability: The sambubiose moiety (xylose-glucose) alters intestinal hydrolysis rates compared to rutinoside, potentially affecting the pharmacokinetic release of the aglycone.
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Neurological Activity: Unique to Q3S (isolated from Eucommia), studies have indicated potential in stimulating the neural center at low dosages without convulsant effects, a property not typically cited for generic quercetin glycosides.
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Solubility: Higher water solubility than Quercetin aglycone, making it a superior candidate for aqueous formulations.
References
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Li, X., et al. (2014).[3] "Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice." Planta Medica.
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Nielsen, K., et al. (2002). "Identification of enzymes and genes for anthocyanin biosynthesis in Sambucus nigra." Phytochemistry. (Establishes the xylosyltransferase activity in Sambucus).
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Yonekura-Sakakibara, K., et al. (2012).[5] "Two glycosyltransferases involved in anthocyanin modification delineated by transcriptome independent component analysis in Arabidopsis thaliana." The Plant Journal. (Characterization of UGT79B1 xylosyltransferase).
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PubChem Compound Summary. "Quercetin 3-O-sambubioside (CID 5487635)." National Center for Biotechnology Information.
-
TargetMol. "Quercetin 3-O-sambubioside Product Information." (Confirming Eucommia source and bioactivity).
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